L-Leucine hydrochloride

Catalog No.
S1895314
CAS No.
760-84-9
M.F
C6H14ClNO2
M. Wt
167.63 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucine hydrochloride

CAS Number

760-84-9

Product Name

L-Leucine hydrochloride

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid;hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

XKZZNHPZEPVUQK-JEDNCBNOSA-N

SMILES

CC(C)CC(C(=O)O)N.Cl

Canonical SMILES

CC(C)CC(C(=O)O)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.Cl

Cell Culture Studies

L-Leucine hydrochloride is a common supplement in cell culture media. It provides cells with a necessary building block for protein synthesis and other cellular processes []. Researchers use it to study various aspects of cell biology, including:

  • Protein turnover: L-leucine can stimulate protein synthesis and inhibit protein degradation []. This allows researchers to investigate how cells regulate these processes.
  • Cellular signaling pathways: L-leucine can activate signaling pathways involved in cell growth and proliferation []. This helps researchers understand how these pathways function.
  • Metabolic studies: L-leucine plays a role in glucose metabolism and insulin signaling []. Researchers can use L-leucine hydrochloride to study these processes in cell culture models.

Protein Structure Analysis

Due to its high purity and water solubility, L-leucine hydrochloride is a valuable tool in protein structure analysis techniques like X-ray crystallography []. These techniques help researchers understand the three-dimensional structure of proteins, which is crucial for understanding their function.

Research into Therapeutic Applications

Some early-stage research suggests that L-leucine or BCAAs may have therapeutic potential in various conditions, including liver disease, wound healing, and muscle wasting [, ]. However, more research is necessary to confirm these findings and determine the safety and efficacy of L-leucine hydrochloride for therapeutic purposes.

L-Leucine is one of the nine essential amino acids that cannot be synthesized by the human body and must be obtained through diet []. It plays a crucial role in protein synthesis, muscle growth, and energy metabolism. L-Leucine hydrochloride is a water-soluble derivative formed by reacting L-leucine with hydrochloric acid. This form enhances the stability and solubility of the amino acid.


Molecular Structure Analysis

L-Leucine hydrochloride has a zwitterionic structure. The L-leucine molecule possesses an amino group (NH2) and a carboxylic acid group (COOH). At physiological pH, the amino group gains a proton (H+) becoming NH3+, while the carboxylic acid group loses a proton (H+) becoming COO-. The positively charged ammonium group (NH3+) forms an ionic bond with the negatively charged chloride ion (Cl-) from the hydrochloric acid, resulting in the salt L-Leu⋅HCl [].


Chemical Reactions Analysis

Synthesis

L-Leucine hydrochloride can be synthesized by reacting L-leucine with hydrochloric acid.

L-Leucine (aq) + HCl (aq) → L-Leu⋅HCl (aq)

Decomposition

Under high temperatures, L-Leu⋅HCl can decompose, releasing L-leucine, hydrogen chloride gas, and other products depending on the conditions.

Other Reactions

L-leucine, as part of L-Leu⋅HCl, can participate in various reactions typical of amino acids, including peptide bond formation during protein synthesis and transamination reactions where the amino group is transferred to other molecules [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C6H14ClNO2 []
  • Molecular Weight: 167.63 g/mol []
  • Appearance: White crystalline powder
  • Melting Point: 233-235 °C
  • Solubility: Highly soluble in water, slightly soluble in ethanol
  • pKa (acid dissociation constant): 2.34 (carboxylic acid group), 9.60 (ammonium group) []

L-leucine, the primary component of L-Leu⋅HCl, plays a vital role in mammalian cells through the mTOR (mammalian target of rapamycin) signaling pathway. mTOR regulates cell growth, proliferation, and protein synthesis []. L-leucine acts as a signaling molecule, activating mTOR and promoting protein synthesis, especially in skeletal muscle.

  • Increased blood ammonia levels.
  • Impaired liver function.
  • Kidney stones in susceptible individuals.

UNII

N39KV97633

Sequence

L

Other CAS

760-84-9

Wikipedia

Leucine hydrochloride

Dates

Modify: 2023-08-16

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